1-Isocyanato-2,3-dimethoxybenzene
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Overview
Description
1-Isocyanato-2,3-dimethoxybenzene is an organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.18 g/mol . It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with two methoxy groups (-OCH3) at the 2 and 3 positions . This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Preparation Methods
One common synthetic route involves the reaction of 2,3-dimethoxyaniline with phosgene (COCl2) under controlled conditions . The reaction proceeds as follows:
Starting Material: 2,3-dimethoxyaniline
Reagent: Phosgene (COCl2)
Reaction Conditions: Typically carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Product: 1-Isocyanato-2,3-dimethoxybenzene
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Isocyanato-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions.
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isocyanato-2,3-dimethoxybenzene finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Isocyanato-2,3-dimethoxybenzene involves its reactivity towards nucleophiles due to the presence of the isocyanate group. The compound can form stable adducts with nucleophilic sites on biomolecules, leading to modifications that can alter their function . The methoxy groups on the benzene ring enhance the compound’s reactivity by donating electron density to the aromatic system, making it more susceptible to electrophilic attack .
Comparison with Similar Compounds
1-Isocyanato-2,3-dimethoxybenzene can be compared with other isocyanate-substituted aromatic compounds such as:
1-Isocyanato-4-methoxybenzene: Similar structure but with a single methoxy group at the 4 position.
1-Isocyanato-2-methoxybenzene: Contains a single methoxy group at the 2 position.
1-Isocyanato-3,4-dimethoxybenzene: Has methoxy groups at the 3 and 4 positions.
The unique positioning of the methoxy groups in this compound influences its reactivity and makes it distinct from these similar compounds .
Properties
IUPAC Name |
1-isocyanato-2,3-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-12-8-5-3-4-7(10-6-11)9(8)13-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJBJSNTODHAAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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